molecular formula C9H16O3 B13612109 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid

1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B13612109
M. Wt: 172.22 g/mol
InChI Key: YJRLRDBDDQZSMX-UHFFFAOYSA-N
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Description

1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopentane carboxylic acids. It has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by its molecular formula C9H16O3 and a molecular weight of 172.2 g/mol .

Preparation Methods

The synthesis of 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid involves several steps, typically starting with the cyclopentane ring formation followed by functional group modifications. Common synthetic routes include:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Modifications: Introduction of the methoxy group and carboxylic acid functionality is achieved through specific reagents and reaction conditions.

Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate enzyme activity and receptor interactions, leading to various biological effects. The exact molecular targets and pathways involved are subjects of active research.

Comparison with Similar Compounds

1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-8(2)4-5-9(6-8,12-3)7(10)11/h4-6H2,1-3H3,(H,10,11)

InChI Key

YJRLRDBDDQZSMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C(=O)O)OC)C

Origin of Product

United States

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